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Compound of Interest

Compound Name: Sunvozertinib

Cat. No.: B10823858

Introduction: Sunvozertinib (also known as DZD9008) is an oral, irreversible, and selective
tyrosine kinase inhibitor (TKI) developed to target epidermal growth factor receptor (EGFR)
mutations, with a particular focus on non-small cell lung cancer (NSCLC) harboring EGFR exon
20 insertion (Exon20ins) mutations.[1][2][3] These mutations have historically been challenging
to treat with conventional EGFR TKIs.[4][5] Sunvozertinib was designed to selectively bind to
the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity and inhibiting
downstream signaling pathways crucial for tumor growth and survival.[5][6] This document
provides a detailed technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD)
of Sunvozertinib in various research models, intended for researchers, scientists, and drug
development professionals.

Pharmacokinetics (PK)

Sunvozertinib has been evaluated in both preclinical and clinical settings to characterize its
absorption, distribution, metabolism, and excretion (ADME) profile.[3] It exhibits desirable drug
metabolism and pharmacokinetic properties as an oral agent.[3]

Preclinical Pharmacokinetics

In preclinical models, Sunvozertinib demonstrated properties suitable for an oral drug.[3]
Studies in animals, such as mice and rats, are standard for establishing initial PK parameters
and informing human dose predictions.[7][8] While specific quantitative data from preclinical
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animal models is not detailed in the provided results, the good in vivo PK/PD relationship
observed in xenograft models suggests adequate exposure to drive efficacy.[3]

Clinical Pharmacokinetics

Human pharmacokinetic data has been gathered from Phase | clinical trials (WU-KONG1 and
WU-KONGZ2).[3] The key parameters are summarized below.

Parameter Value Population/Conditions
Elimination Half-Life (t%%) ~50 hours (27% CV) Human
Apparent Oral Clearance
29 L/h (54% CV) Human
(CL/F)
Metabolism Primarily by CYP3A Human
) ) Represents ~10% of parent
Active Metabolite Dz0753 (demethylated)

AUC

Excretion (following single oral
] Feces: 79% (7.3% unchanged) Human
radiolabeled dose)

Urine: 10% (5.6% unchanged) Human

CV: Coefficient of Variation,
AUC: Area Under the Curve

[Data sourced from references
5, 11]

Drug Interactions:

e CYP3A Inhibitors: Concomitant use of strong CYP3A inhibitors can increase Sunvozertinib
exposure. For instance, co-administration resulted in a 1.5-fold increase in AUC and a 1.3-
fold increase in Cmax.[9]

e CYP3A Inducers: Co-administration with CYP3A inducers may decrease Sunvozertinib
levels, potentially reducing its efficacy.[5]
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Pharmacodynamics (PD)

The pharmacodynamic activity of Sunvozertinib has been characterized through in vitro

enzymatic and cellular assays, as well as in vivo tumor models.[3]

Mechanism of Action & Signaling Pathway

Sunvozertinib is an irreversible inhibitor that covalently binds to the cysteine 797 residue in
the ATP-binding pocket of the EGFR kinase domain.[2] This action blocks the
autophosphorylation of EGFR, preventing the activation of downstream signaling cascades that
are critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-
MTOR pathways.[5][6][10] By selectively targeting mutant forms of EGFR over wild-type (WT),
Sunvozertinib aims to widen the therapeutic window and reduce toxicities associated with WT
EGFR inhibition, such as rash and diarrhea.[6][11]
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EGFR signaling pathway and Sunvozertinib's point of inhibition.
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In Vitro Activity

Sunvozertinib has demonstrated potent inhibitory activity against a range of EGFR mutations,
particularly Exon20ins, while showing weaker activity against wild-type EGFR.[3]

Cell Line | Target Mutation Type PEGFR ICso (nmol/L)

Ba/F3 Engineered Cells

EGFR Exon20ins

_ 6.3
D770_N771insSVD
EGFR Exon20ins 8.8
V769 _D770insASV '
EGFR Exon20ins 11
H773_V774insNPH '
EGFR Dell9 (Sensitizing) 1.2
EGFR L858R (Sensitizing) 4.8
EGFR L858R/T790M 209
(Resistance) '
A431 (WT EGFR) Wild-Type 52

ICso: Half maximal inhibitory
concentration. pEGFR:
Phosphorylated EGFR.

[Data adapted from reference
9, 22]

In Vivo Pharmacodynamics & Efficacy

The antitumor activity of Sunvozertinib has been confirmed in various xenograft and patient-
derived xenograft (PDX) models.[2][3][12]
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Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

In a PDX model (LU3075) with an EGFR Exon20ins mutation, Sunvozertinib demonstrated a
dose-dependent inhibition of phosphorylated EGFR (pEGFR) and its downstream effector,
phosphorylated ERK (pERK).[3] At doses of 25 mg/kg and higher, the drug led to over 50%
inhibition of pEGFR for approximately 24 hours and over 70% inhibition of pERK for at least 8
hours, indicating a strong and sustained PK/PD relationship.[3]
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Tumor Growth

Model Type EGFR Mutation Treatment Inhibition (TGI) /
Outcome
o Sunvozertinib (25 Significant tumor
PDX Model (LU0387) Exon20ins (insNPH) ]
mg/kg, BID) regression
) Sunvozertinib (50 Significant tumor
PDX Model (LU3075) Exon20ins (772_DNP) )
mg/kg, QD) regression
] Sunvozertinib (50 Minimal tumor growth
Xenograft (A431) Wild-Type o
mg/kg, QD) inhibition

PDX: Patient-Derived
Xenograft, BID: Twice
daily, QD: Once daily.

[Data adapted from

reference 18, 22]

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating novel therapeutics. The
following sections outline generalized methodologies for key in vitro and in vivo studies based
on standard practices in the field.[13][14]

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the
EGFR enzyme.

e Objective: To determine the ICso value of Sunvozertinib against various recombinant EGFR
kinase domains (e.g., WT, Exon20ins).

o Materials: Recombinant EGFR kinase domain, ATP, specific peptide substrate, kinase assay
buffer (e.g., 40mM Tris, 20mM MgClz, 0.1mg/ml BSA), Sunvozertinib, detection reagents.
[15]
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e Procedure: a. A kinase reaction is set up in a microplate containing the kinase, substrate,
and assay buffer. b. Sunvozertinib is added in a series of dilutions to different wells. A
control group receives a vehicle. c. The reaction is initiated by adding a defined
concentration of ATP. The plate is incubated at room temperature for a set time (e.g., 60
minutes).[15] d. The reaction is stopped, and the amount of ADP produced (correlating with
kinase activity) is measured. This is often done using a luminescence-based system like the
ADP-GIlo™ Kinase Assay, which converts ADP to ATP and then to a light signal.[15] e.
Luminescence is read on a plate reader.

o Data Analysis: The percentage of inhibition is calculated for each drug concentration relative
to the vehicle control. The ICso value is determined by fitting the data to a dose-response
curve.

Cell-Based Phospho-EGFR (pEGFR) Inhibition Assay

This assay measures the inhibition of EGFR autophosphorylation within a cellular context.

¢ Objective: To determine the cellular ICso of Sunvozertinib for inhibition of EGFR
phosphorylation.

e Cell Lines: NSCLC cell lines engineered to express specific EGFR mutations (e.g., Ba/F3
cells) or human cancer cell lines with endogenous mutations are used.[3]

e Procedure: a. Cells are seeded in multi-well plates and cultured until they adhere. b. Cells
are treated with serially diluted Sunvozertinib for a defined period (e.g., 4 hours).[12] c. For
cell lines requiring ligand stimulation (like those with WT EGFR), a recombinant human EGF
is added for a short period (e.g., 10 minutes) before cell lysis.[12] d. Cells are lysed, and the
protein concentration is determined. e. The levels of pEGFR (e.g., at Tyr1068) and total
EGFR are quantified using methods like ELISA, Meso Scale Discovery (MSD), or Western
blotting.[12]

» Data Analysis: The pEGFR signal is normalized to the total EGFR or a housekeeping protein.
The percentage of inhibition is calculated relative to vehicle-treated cells, and the ICso is
determined.

In Vivo Tumor Xenograft Efficacy Study
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This study evaluates the anti-tumor activity of Sunvozertinib in an animal model.

Objective: To assess the in vivo efficacy of Sunvozertinib by measuring tumor growth
inhibition in mice bearing human tumors.

Animal Model: Immunocompromised mice (e.g., 6-8 week old female athymic nude mice) are
used.[13]

Tumor Implantation: a. Human cancer cells (e.g., 5 x 10 cells) harboring relevant EGFR
mutations are harvested during their logarithmic growth phase.[13] b. Cells are resuspended
in a mixture of sterile PBS and Matrigel® and injected subcutaneously into the flank of each
mouse.[13]

Treatment and Monitoring: a. When tumors reach a predetermined average volume (e.g.,
150-200 mm3), mice are randomized into treatment groups (e.g., vehicle control,
Sunvozertinib low dose, Sunvozertinib high dose).[13] b. Sunvozertinib is formulated in
an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.0.) at a
specified dosing regimen (e.g., once daily).[13] c. Tumor volume is measured 2-3 times per
week using calipers (Volume = (Length x Width2)/2).[13] d. Animal body weight is monitored
as an indicator of systemic toxicity.[13]

Endpoint Analysis: a. The study concludes after a set period (e.g., 21 days) or when tumors
in the control group reach a maximum allowed size.[14] b. Tumors are excised, weighed, and
can be processed for pharmacodynamic analysis (e.g., Western blot or IHC for pEGFR and
PERK).[3][14]

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative
to the vehicle control group. Statistical analysis is performed to determine significance.
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Generalized experimental workflow for a xenogratft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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